molecular formula C18H19N5OS B12246948 3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine

3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine

Cat. No.: B12246948
M. Wt: 353.4 g/mol
InChI Key: HLYGQUNJTZPQJO-UHFFFAOYSA-N
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Description

3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyridazine, thienopyrimidine, and pyrrolidine moieties, making it a subject of study for its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine or pyrimidine rings using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: Known for their biological activities and used in medicinal chemistry.

    Pyridazine derivatives: Studied for their antimicrobial and anticancer properties.

    Pyrrolidine derivatives: Commonly used in pharmaceuticals for their diverse biological activities.

Uniqueness

What sets 3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine apart is its unique combination of three different heterocyclic systems, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

4-[3-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)pyrrolidin-1-yl]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C18H19N5OS/c1-2-13-8-16(22-21-14(13)3-1)24-10-12-4-6-23(9-12)18-17-15(5-7-25-17)19-11-20-18/h5,7-8,11-12H,1-4,6,9-10H2

InChI Key

HLYGQUNJTZPQJO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CCN(C3)C4=NC=NC5=C4SC=C5

Origin of Product

United States

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